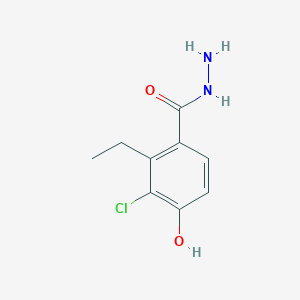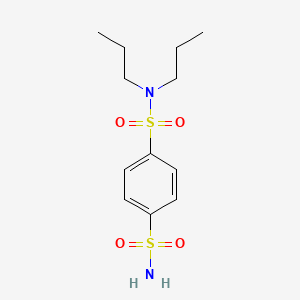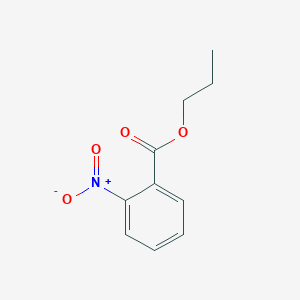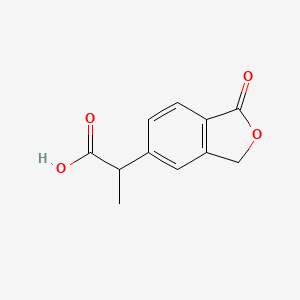
1-Benzylsulfanyl-pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzylsulfanylpyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities . The compound 1-benzylsulfanylpyrrolidine-2,5-dione is characterized by the presence of a benzylsulfanyl group attached to the pyrrolidine-2,5-dione core, which imparts unique chemical and biological properties to the molecule .
Preparation Methods
The synthesis of 1-benzylsulfanylpyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with benzylthiol under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the pyrrolidine-2,5-dione, followed by the addition of benzylthiol to form the desired product . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Chemical Reactions Analysis
1-benzylsulfanylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Scientific Research Applications
1-benzylsulfanylpyrrolidine-2,5-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzylsulfanylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfanyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the compound’s structure allows it to interact with various biological pathways, modulating their activity and exerting its effects .
Comparison with Similar Compounds
1-benzylsulfanylpyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2,5-dione: The parent compound without the benzylsulfanyl group, which has different chemical and biological properties.
1-benzylpyrrolidine-2,5-dione: A similar compound with a benzyl group instead of a benzylsulfanyl group, which affects its reactivity and biological activity.
Pyrrolizines: Compounds with a fused pyrrolidine ring system, which exhibit different pharmacological profiles.
The presence of the benzylsulfanyl group in 1-benzylsulfanylpyrrolidine-2,5-dione imparts unique properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C11H11NO2S |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
1-benzylsulfanylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C11H11NO2S/c13-10-6-7-11(14)12(10)15-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
KGYMFMTXNIIZSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




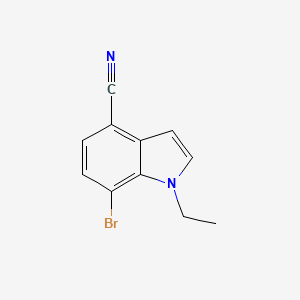

![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)

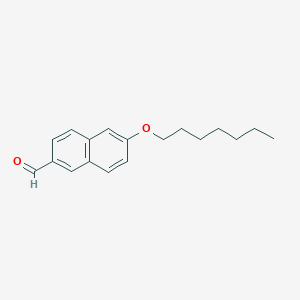
![Methyl 2-[1-(3-cyanophenyl)ethyl-methylamino]propanoate](/img/structure/B13878797.png)
![1-{2,4-Dihydroxy-3-[(oxiran-2-yl)methyl]phenyl}ethan-1-one](/img/structure/B13878799.png)
![6-benzyl-2-(1H-pyrazol-4-yl)-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13878800.png)
